molecular formula C9H14O4 B13126797 1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid

1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid

Cat. No.: B13126797
M. Wt: 186.20 g/mol
InChI Key: IHDIQTKIKDGWHM-UHFFFAOYSA-N
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Description

1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both ethoxycarbonyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or esters.

Scientific Research Applications

1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to participate in a range of chemical reactions that can modulate biological activity.

Comparison with Similar Compounds

  • 1-Ethoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid
  • 2-Ethylcyclopropane-1-carboxylic acid

Comparison: 1-Ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity that can be advantageous in various chemical and biological contexts.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1-ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-3-6-5-9(6,7(10)11)8(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

IHDIQTKIKDGWHM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OCC

Origin of Product

United States

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